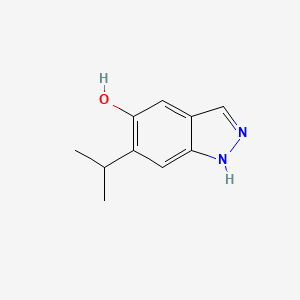

6-Isopropyl-1H-indazol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-propan-2-yl-1H-indazol-5-ol |

InChI |

InChI=1S/C10H12N2O/c1-6(2)8-4-9-7(3-10(8)13)5-11-12-9/h3-6,13H,1-2H3,(H,11,12) |

InChI Key |

KLUIFPQGSSSTHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C2C=NNC2=C1)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Isopropyl 1h Indazol 5 Ol

Retrosynthetic Analysis of 6-Isopropyl-1H-indazol-5-ol

A retrosynthetic analysis of 6-Isopropyl-1H-indazol-5-ol reveals several potential disconnection points, primarily centered around the formation of the pyrazole (B372694) ring fused to the benzene (B151609) core. The most common strategies involve the formation of the N1-N2 bond or the N2-C3 bond as the final ring-closing step.

Key Disconnections:

N-N Bond Formation: This approach typically starts from a suitably substituted 2-aminoaryl ketone or aldehyde. For the target molecule, this would involve a precursor such as 2-amino-4-isopropyl-5-hydroxyacetophenone or a related derivative, which would then undergo diazotization and subsequent intramolecular cyclization.

N-C Bond Formation: Alternatively, the synthesis can be envisioned from a phenylhydrazine (B124118) derivative. A plausible precursor would be a substituted o-tolylhydrazine (B1593758) which, upon intramolecular C-H amination or a related cyclization, would form the indazole ring.

The choice of a specific retrosynthetic pathway is often dictated by the availability of starting materials and the desired regioselectivity of the final product. The presence of the isopropyl and hydroxyl groups on the benzene ring will influence the reactivity and electronic properties of the precursors, a factor that must be considered in the selection of the synthetic route.

Established Synthetic Routes for Indazole Core Formation

The construction of the indazole core is a well-established area of organic synthesis, with a multitude of methods developed to achieve this bicyclic heteroaromatic system. These methods can be broadly categorized into several key approaches, each with its own advantages and limitations.

Cyclization Reactions

Cyclization reactions are among the most traditional and widely used methods for indazole synthesis. These reactions typically involve the intramolecular formation of the pyrazole ring from a suitably functionalized benzene derivative.

From Phenyldiazonium Compounds: The intramolecular cyclization of phenyldiazonium salts, often generated in situ from 2-alkylanilines, is a classic approach. The reaction proceeds through the formation of a diazonium intermediate which then undergoes intramolecular cyclization to yield the indazole core.

From o-Substituted Benzaldehydes with Hydrazines: The condensation of o-substituted benzaldehydes or ketones with hydrazine (B178648) or its derivatives provides a direct route to indazoles. For instance, the reaction of o-fluorobenzaldehydes with hydrazine has been developed as a practical synthesis of indazoles. researchgate.netresearchgate.netnih.gov The use of O-methyloximes of these aldehydes can effectively prevent side reactions like the Wolf-Kishner reduction. researchgate.netresearchgate.netnih.gov

| Starting Material | Reagents | Product | Reference |

| o-Fluorobenzaldehydes | Hydrazine | Indazoles | researchgate.netresearchgate.netnih.gov |

| o-Fluorobenzaldehyde O-methyloximes | Hydrazine | Indazoles | researchgate.netresearchgate.netnih.gov |

1,3-Dipolar Cycloadditions

1,3-dipolar cycloaddition reactions offer a powerful and convergent approach to the indazole skeleton. These reactions typically involve the [3+2] cycloaddition of a diazo compound with an aryne.

The reaction of arynes, generated in situ from precursors like o-(trimethylsilyl)phenyl triflates, with various diazo compounds provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. mdpi.commdpi.comrsc.orgnih.govrsc.org This method is particularly useful for accessing indazoles with diverse substitution patterns. The use of sydnones as cyclic 1,3-dipoles in reactions with arynes also leads to the formation of 2H-indazoles. rsc.org

| Dipole | Dipolarophile | Product | Reference |

| Diazo compounds | Arynes | Substituted indazoles | mdpi.commdpi.comrsc.orgnih.govrsc.org |

| Sydnones | Arynes | 2H-Indazoles | rsc.org |

Transition Metal-Catalyzed Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency, selectivity, and functional group tolerance. researchgate.netconnectjournals.comnih.govworktribe.com

Palladium- or Copper-Catalyzed Amination/Amidation: Intramolecular C-N bond formation catalyzed by palladium or copper is a common strategy. For example, the palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones can produce 1-aryl-1H-indazoles. Similarly, copper-catalyzed N-N bond formation in o-aminoaryl N-H ketimine species, derived from 2-aminobenzonitriles, affords 1H-indazoles. A palladium-catalyzed synthesis of 3-amino-1H-indazoles from 2-bromobenzonitriles has also been reported. connectjournals.com

Rh(III)/Cu(II) Co-catalysis: A notable development is the Rh(III)/Cu(II)-cocatalyzed synthesis of 1H-indazoles from arylimidates and organo azides. This process involves Rh(III)-catalyzed C-H activation and C-N bond formation, followed by Cu-catalyzed N-N bond formation, using oxygen as the terminal oxidant.

C-H Activation: Transition metal-catalyzed C-H activation has become a prominent strategy for the direct functionalization of C-H bonds to construct the indazole ring. Rhodium(III)-catalyzed C-H activation of aldehyde phenylhydrazones has been utilized for the synthesis of functionalized 1H-indazoles. Similarly, Rh(III)-catalyzed annulation of phthalazinones with allenes leads to indazole derivatives. Cobalt(III)-catalyzed C-H bond additions to aldehydes followed by cyclization also provide a route to N-aryl-2H-indazoles.

| Catalyst System | Starting Materials | Product | Reference |

| Palladium | Arylhydrazones of 2-bromoaldehydes | 1-Aryl-1H-indazoles | |

| Copper | 2-Aminobenzonitriles and organometallic reagents | 1H-Indazoles | |

| Rh(III)/Cu(II) | Arylimidates and organo azides | Substituted 1H-indazoles | |

| Rhodium(III) | Aldehyde phenylhydrazones | Functionalized 1H-indazoles | |

| Cobalt(III) | Azobenzenes and aldehydes | N-Aryl-2H-indazoles |

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, metal-free and one-pot synthetic methods for indazoles have gained significant attention.

A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides a scalable and environmentally benign route to indazoles. connectjournals.com This method is operationally simple, mild, and insensitive to air and moisture, offering good to excellent yields. Additionally, one-pot syntheses of 2H-indazoles from 2-aminobenzyl alcohols and nitrosobenzenes have been developed.

| Starting Materials | Key Features | Product | Reference |

| 2-Aminophenones and hydroxylamine derivatives | Metal-free, one-pot, mild conditions | Indazoles | connectjournals.com |

| 2-Aminobenzyl alcohols and nitrosobenzenes | Metal-free, one-pot | 2H-Indazoles |

Radical-Mediated Reactions

Radical-mediated reactions offer an alternative pathway for the construction of C-N bonds in indazole synthesis.

A notable example is the decarboxylative C(sp3)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles. connectjournals.com This reaction can be achieved through copper catalysis or a combination of copper and photoredox catalysis to generate primary and secondary alkyl radicals, which then couple with the nitrogen nucleophile. This method has been applied to the N-alkylation of indazoles.

| Reaction Type | Key Features | Application | Reference |

| Decarboxylative C(sp3)-N cross-coupling | Radical-mediated, Cu or dual Cu/photoredox catalysis | N-alkylation of indazoles | connectjournals.com |

Introduction of the Isopropyl Moiety at the C6 Position

The regioselective installation of an isopropyl group at the C6 position of the indazole ring is a critical step in the synthesis of 6-Isopropyl-1H-indazol-5-ol. This can be accomplished through various synthetic strategies, including the functionalization of a pre-existing indazole core.

Strategies for Regioselective Alkylation/Arylation

While direct Friedel-Crafts alkylation of the indazole ring can be challenging due to issues with regioselectivity and potential side reactions, a more controlled approach involves the use of a pre-functionalized indazole intermediate. A common strategy is to start with a halo-substituted indazole, which can then undergo a cross-coupling reaction to introduce the isopropyl group.

A key intermediate for this strategy is 6-bromo-5-methoxy-1H-indazole . This compound can be synthesized from 4-methoxy-2-methyl aniline (B41778) through a sequence of bromination and cyclization. guidechem.com The presence of the bromine atom at the C6 position provides a handle for the subsequent introduction of the isopropyl group.

Coupling Reactions (e.g., Sonogashira coupling with pre-functionalized indazoles)

With a C6-halogenated indazole in hand, several palladium-catalyzed cross-coupling reactions can be employed to introduce the isopropyl moiety. While the Sonogashira coupling is specific for the introduction of alkynyl groups, other cross-coupling reactions are well-suited for the introduction of alkyl groups like isopropyl.

Suzuki Coupling: This reaction involves the coupling of the 6-bromo-5-methoxy-1H-indazole with isopropylboronic acid or its pinacol (B44631) ester in the presence of a palladium catalyst and a base. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent, such as isopropylmagnesium bromide, to couple with the 6-bromo-1H-indazole derivative. This reaction is typically catalyzed by a nickel or palladium complex. organic-chemistry.org

Negishi Coupling: In a Negishi coupling, an organozinc reagent, like isopropylzinc chloride, is coupled with the 6-bromo-1H-indazole in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

The general scheme for these cross-coupling reactions is as follows:

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) |

|---|---|---|

| Suzuki | Isopropylboronic acid or ester | Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) |

| Kumada | Isopropylmagnesium bromide | Ni or Pd catalyst (e.g., NiCl2(dppe)) |

| Negishi | Isopropylzinc chloride | Pd or Ni catalyst (e.g., Pd(PPh3)4) |

Following the successful introduction of the isopropyl group at the C6 position to form 6-isopropyl-5-methoxy-1H-indazole, the synthesis proceeds to the next key step: the introduction of the hydroxyl group at the C5 position.

Introduction of the Hydroxyl Group at the C5 Position

The introduction of the hydroxyl group at the C5 position is typically achieved by the demethylation of a precursor, such as the 5-methoxy-1H-indazole derivative obtained from the cross-coupling step.

Direct Hydroxylation Methodologies

Direct hydroxylation of the C5 position of an unfunctionalized 6-isopropyl-1H-indazole is synthetically challenging due to the difficulty in controlling the regioselectivity. Therefore, this approach is generally less favored compared to the use of a precursor with a protected hydroxyl group.

Precursor Functionalization and Transformation

The most common and efficient method for introducing the C5-hydroxyl group is through the cleavage of a methyl ether. The 5-methoxy group in 6-isopropyl-5-methoxy-1H-indazole serves as a protected form of the desired hydroxyl group. This protecting group can be removed in the final step of the synthesis.

Demethylation: A variety of reagents can be used for the demethylation of aryl methyl ethers. A common and effective reagent is boron tribromide (BBr3). The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures. Other reagents that can be employed for this transformation include hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI).

The reaction proceeds as follows:

Starting Material: 6-isopropyl-5-methoxy-1H-indazole

Reagent: Boron tribromide (BBr3)

Product: 6-Isopropyl-1H-indazol-5-ol

Optimization of Reaction Conditions and Yields

Cross-Coupling Reactions: The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Suzuki, Kumada, or Negishi coupling reactions. For instance, in Suzuki couplings, the use of bulky, electron-rich phosphine (B1218219) ligands can often improve the catalytic activity. Reaction temperature and time are also critical parameters that need to be optimized for each specific substrate.

Demethylation: The demethylation step with BBr3 is generally high-yielding. However, care must be taken to control the reaction temperature to avoid potential side reactions. The stoichiometry of the reagent is also important, as an excess of BBr3 can sometimes lead to the formation of byproducts. The work-up procedure is crucial to ensure the complete removal of boron salts and to isolate the final product in a pure form.

A summary of a plausible synthetic route is presented in the table below:

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Bromination & Cyclization | 4-methoxy-2-methyl aniline | Br2, NaNO2, HCl | 6-bromo-5-methoxy-1H-indazole |

| 2 | Cross-Coupling | 6-bromo-5-methoxy-1H-indazole | Isopropylboronic acid, Pd catalyst, Base | 6-isopropyl-5-methoxy-1H-indazole |

| 3 | Demethylation | 6-isopropyl-5-methoxy-1H-indazole | BBr3 | 6-Isopropyl-1H-indazol-5-ol |

By carefully selecting the synthetic strategy and optimizing the reaction conditions for each step, 6-Isopropyl-1H-indazol-5-ol can be synthesized efficiently and in high purity.

Scalability of Synthesis for Research and Potential Development

The successful transition of a chemical compound from laboratory-scale synthesis to larger-scale production for advanced research, preclinical, and clinical development hinges on the scalability of its synthetic route. For 6-Isopropyl-1H-indazol-5-ol, while specific large-scale manufacturing processes are not extensively detailed in publicly available literature, an analysis of established scalable methodologies for analogous substituted indazoles allows for the projection of a viable scale-up strategy. Key considerations for such a strategy include process safety, atom economy, reagent cost and availability, operational efficiency, and the environmental impact of the synthesis.

Modern approaches to enhance the scalability of heterocyclic compound synthesis often focus on continuous flow chemistry and robust catalytic systems that are amenable to large-scale reactors. These methods offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety profiles for handling potentially hazardous reagents and intermediates, and greater consistency in product quality. acs.orgvapourtec.com

One plausible and scalable approach to 6-Isopropyl-1H-indazol-5-ol would likely involve a multi-step sequence starting from readily available and cost-effective precursors. A potential retrosynthetic analysis suggests that the core indazole structure could be formed through the cyclization of a suitably substituted phenylhydrazine derivative. The scalability of this approach would be highly dependent on the efficiency and safety of each step, from the introduction of the isopropyl and hydroxyl functionalities to the final ring-forming reaction.

Recent advancements in catalysis have demonstrated the large-scale applicability of certain methods for indazole synthesis. For instance, cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascades have been successfully employed for the synthesis of N-aryl-2H-indazoles on a 20 mmol scale, with the potential for further scale-up. nih.govacs.org While this specific methodology yields N-aryl derivatives, the underlying principle of transition-metal-catalyzed C-H activation and cyclization represents a powerful and scalable tool in the synthesis of functionalized indazoles. researchgate.netnih.gov Adapting such a strategy for 6-Isopropyl-1H-indazol-5-ol would require the development of a suitable directing group strategy to achieve the desired regioselectivity.

Furthermore, the development of selective and scalable N1-alkylation of indazoles has been demonstrated on a 100-gram scale, highlighting the feasibility of producing specific indazole derivatives in significant quantities for research and development. rsc.org This is particularly relevant if further derivatization of the 6-Isopropyl-1H-indazol-5-ol scaffold is required.

The table below outlines a hypothetical scalable synthetic approach for 6-Isopropyl-1H-indazol-5-ol, drawing upon established scalable methodologies for related indazole derivatives. This proposed route is designed to highlight the key transformations and the considerations for their scale-up.

| Step | Transformation | Key Reagents and Conditions (Proposed) | Scalability Considerations |

| 1 | Nitration of 4-isopropylphenol | HNO₃, H₂SO₄ | Highly exothermic reaction requiring careful temperature control. Flow chemistry could offer significant safety advantages. |

| 2 | Reduction of the nitro group | Catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid reduction (e.g., Fe/HCl) | Catalytic hydrogenation is generally preferred for its cleaner profile on a large scale. Catalyst recovery and reuse would be important for cost-effectiveness. |

| 3 | Diazotization and subsequent reduction to the hydrazine | NaNO₂, HCl; followed by SnCl₂ or Na₂SO₃ | Diazonium salts can be unstable and are often generated and used in situ, particularly on a larger scale. Careful temperature control is critical. |

| 4 | Indazole formation (Jacobsen-type cyclization) | Reaction with a suitable one-carbon electrophile (e.g., formaldehyde) followed by cyclization | Optimization of reaction conditions (temperature, solvent, reaction time) would be necessary to maximize yield and minimize by-product formation. |

| 5 | Purification | Crystallization or column chromatography | Development of a robust crystallization method is highly desirable for large-scale purification to avoid the use of chromatography, which is often not economically viable for manufacturing. |

Detailed Research Findings on Scalable Indazole Synthesis:

Several research groups have focused on developing scalable and efficient syntheses for various indazole derivatives, providing a solid foundation for the potential large-scale production of 6-Isopropyl-1H-indazol-5-ol.

Flow Chemistry for Indazole Synthesis: A general and versatile one-step synthesis of substituted indazoles using a flow reactor has been reported. acs.orgvapourtec.com This method allows for the safe handling of reactions at elevated temperatures and pressures, leading to improved reproducibility and scalability. The ability to rapidly synthesize multi-gram quantities makes this approach highly attractive for producing research quantities of novel indazole derivatives. acs.orgvapourtec.com

Cobalt-Catalyzed C-H Functionalization: A practical, bench-top synthesis of N-aryl-2H-indazoles via a Cp*Co(III)-promoted C-H bond functionalization/addition/cyclization cascade has been demonstrated to be scalable to the 20 mmol scale. nih.govacs.org This method tolerates a wide range of functional groups and is carried out with an air-stable catalyst, simplifying the operational setup for larger-scale production. nih.gov

Process Development for 1H-Indazole Synthesis: Research on the process development for a 1H-indazole synthesis using an intramolecular Ullmann-Type Reaction highlights the importance of optimizing reaction parameters such as catalyst, ligand, base, and solvent to achieve high yields and purity on a larger scale. researchgate.net

Silver-Mediated Intramolecular C-H Amination: A silver(I)-mediated intramolecular oxidative C–H amination has been developed for the synthesis of a variety of 1H-indazoles. nih.gov While the use of a stoichiometric silver reagent might present cost and waste challenges on a very large scale, this method is efficient for producing structurally diverse indazoles for initial research and development activities.

Spectroscopic and Analytical Characterization of 6 Isopropyl 1h Indazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 6-Isopropyl-1H-indazol-5-ol, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 6-Isopropyl-1H-indazol-5-ol, distinct signals would be expected for the aromatic protons, the isopropyl group protons, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Based on data for analogous compounds like 1H-indazol-5-ol, the aromatic protons would likely appear in the range of 6.5-8.0 ppm. The isopropyl group would exhibit a characteristic pattern: a septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups. The hydroxyl (-OH) and the indazole N-H protons are expected to be broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Isopropyl-1H-indazol-5-ol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | m |

| Isopropyl-CH | 3.0 - 3.5 | sept |

| Isopropyl-CH₃ | 1.2 - 1.5 | d |

| Phenolic-OH | 9.0 - 10.0 | s (br) |

| Indazole-NH | 12.0 - 13.0 | s (br) |

Note: Predicted values are based on general principles and data for similar structures. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The aromatic carbons of the indazole ring would resonate in the downfield region (100-160 ppm). The carbon bearing the hydroxyl group would be significantly deshielded. The carbons of the isopropyl group would appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Isopropyl-1H-indazol-5-ol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 100 - 140 |

| C-OH | 150 - 160 |

| Isopropyl-CH | 25 - 35 |

| Isopropyl-CH₃ | 20 - 25 |

Note: Predicted values are based on general principles and data for similar structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 6-Isopropyl-1H-indazol-5-ol (C₁₀H₁₂N₂O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula with high accuracy.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for indazole derivatives involve the loss of small molecules like N₂, HCN, and cleavage of the substituent groups. The isopropyl group could be lost as a propyl radical or fragment further.

Table 3: Predicted Mass Spectrometry Data for 6-Isopropyl-1H-indazol-5-ol

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Exact Mass | 176.0950 g/mol |

| Nominal Mass | 176 g/mol |

| Key Fragment Ions (m/z) | [M-CH₃]⁺, [M-C₃H₇]⁺, fragments corresponding to the indazolone core |

Note: Fragmentation patterns are predictive and can be influenced by the ionization method used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Isopropyl-1H-indazol-5-ol would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching of the aromatic and isopropyl groups, and C=C and C=N stretching of the indazole ring.

Table 4: Predicted IR Absorption Bands for 6-Isopropyl-1H-indazol-5-ol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (phenolic) | 3200 - 3600 | Broad |

| N-H (indazole) | 3100 - 3500 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N (aromatic) | 1450 - 1650 | Medium to Strong |

| C-O (phenolic) | 1200 - 1300 | Strong |

Note: Predicted values are based on general principles and data for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The indazole ring system is aromatic and would be expected to exhibit characteristic absorption maxima (λmax) in the UV region. The presence of the hydroxyl and isopropyl substituents would likely cause a slight shift in the absorption bands compared to the parent 1H-indazole.

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure data for 6-Isopropyl-1H-indazol-5-ol has been reported, studies on other indazole derivatives have shown that they often form hydrogen-bonded dimers or extended networks in the solid state. The planarity of the indazole ring system would also be confirmed through such analysis.

Theoretical and Computational Investigations of 6 Isopropyl 1h Indazol 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular properties of indazole derivatives. Although specific computational studies on 6-isopropyl-1H-indazol-5-ol are not extensively documented, principles derived from studies on similarly substituted indazoles allow for a detailed theoretical examination.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure of organic molecules. For indazole derivatives, DFT calculations, often using the B3LYP functional, provide reliable geometries and electronic properties. researchgate.netniscpr.res.in

The electronic structure of 6-isopropyl-1H-indazol-5-ol is influenced by its substituents: the electron-donating hydroxyl (-OH) group at position 5 and the electron-donating isopropyl group at position 6. The hydroxyl group donates electron density to the aromatic system via resonance, while the isopropyl group contributes through an inductive effect. These effects increase the electron density of the indazole ring system, which in turn influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Interactive Data Table: Calculated Quantum Chemical Parameters for Substituted Indazoles (Illustrative) Below is a table of representative data from DFT calculations on related substituted indazoles to illustrate the expected electronic effects.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1H-Indazole | -6.21 | -0.85 | 5.36 |

| 4-Methyl-1H-indazole | -6.05 | -0.79 | 5.26 |

| 4-Amino-1H-indazole | -5.70 | -0.68 | 5.02 |

| 4-Hydroxy-1H-indazole | -5.88 | -0.75 | 5.13 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of substituted indazoles for comparative purposes.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. These methods are particularly useful for calculating accurate energies and exploring conformational landscapes.

For 6-isopropyl-1H-indazol-5-ol, ab initio calculations can be used to determine the most stable conformation, primarily concerning the orientation of the isopropyl group. The rotation around the C-C bond connecting the isopropyl group to the indazole ring would have a relatively low energy barrier, but a preferred conformation that minimizes steric hindrance would exist.

Tautomerism and Isomerism of 6-Isopropyl-1H-indazol-5-ol

Indazole and its derivatives are known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov This phenomenon is critical as different tautomers can display distinct chemical and biological properties.

Indazoles can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. For most indazole derivatives, the equilibrium lies significantly towards the 1H and 2H forms. The 1H-tautomer, often referred to as the benzenoid form, is generally the most thermodynamically stable. nih.gov The 2H-tautomer, or quinonoid form, is typically higher in energy. nih.gov

The relative stability of these tautomers is a key aspect of their chemistry. Theoretical calculations have consistently shown the energetic preference for the 1H form in the parent indazole. nih.gov For 6-isopropyl-1H-indazol-5-ol, the equilibrium between the corresponding 1H- and 2H-tautomers would be the most significant. The 3H-form is generally considered non-aromatic and energetically unfavorable.

Interactive Data Table: Calculated Relative Energies of Indazole Tautomers The table below shows the generally accepted stability order and calculated energy differences for the parent indazole molecule.

| Tautomer | Structure Type | Relative Energy (kJ·mol⁻¹) |

| 1H-Indazole | Benzenoid | 0 (Reference) |

| 2H-Indazole | Quinonoid | ~15 |

| 3H-Indazole | Non-aromatic | >100 |

Note: Energy values are based on published calculations for unsubstituted indazole and serve as a reference. nih.gov

Substituents on the indazole ring can significantly alter the position of the tautomeric equilibrium. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role.

In 6-isopropyl-1H-indazol-5-ol, both the hydroxyl and isopropyl groups are electron-donating. Electron-donating groups can influence the relative stabilities of the 1H and 2H tautomers. Computational studies on other heterocyclic systems have demonstrated that electron-donating substituents can shift the tautomeric equilibrium. plu.mxnih.gov For instance, the hydroxyl group at the 5-position can stabilize the 2H-tautomer through resonance effects that delocalize charge within the quinonoid structure. The isopropyl group at position 6 further contributes to this electronic landscape. Consequently, while the 1H-tautomer is still expected to be the more stable form, the energy difference between the 1H and 2H tautomers of 6-isopropyl-1H-indazol-5-ol may be smaller than that of unsubstituted indazole.

The surrounding medium, particularly the solvent, can have a profound impact on tautomeric equilibria. mdpi.com Solvents can stabilize one tautomer over another through specific interactions like hydrogen bonding or through non-specific dielectric effects. nih.gov This can lead to a shift in the tautomeric preference in solution compared to the gas phase.

For 6-isopropyl-1H-indazol-5-ol, the presence of the hydroxyl group makes it susceptible to strong interactions with polar and protic solvents. A polar solvent could stabilize the tautomer with the larger dipole moment. Furthermore, solvents capable of hydrogen bonding can interact with both the -OH group and the N-H protons of the indazole ring, potentially altering the relative energies of the 1H and 2H forms and the energy barrier for the proton transfer between them. mdpi.comresearchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate solvent effects and predict how the tautomeric equilibrium will shift in different media. mdpi.com These calculations are essential for understanding the behavior of 6-isopropyl-1H-indazol-5-ol in a solution-phase chemical or biological context.

Computational Prediction of Reactivity and Reaction Mechanisms

No computational studies detailing the reactivity or predicting reaction mechanisms for 6-Isopropyl-1H-indazol-5-ol could be found.

QSAR (Quantitative Structure-Activity Relationship) Modeling

While QSAR models exist for various series of indazole derivatives, none of these models have been developed using 6-Isopropyl-1H-indazol-5-ol as part of the training or test set. nih.govnih.goveurekaselect.comdistantreader.org

Preclinical Biological Activity and Mechanistic Studies of 6 Isopropyl 1h Indazol 5 Ol

In Vitro Biological Screening and Potency Evaluation

Kinase Inhibition Assays

The indazole nucleus is a common feature in a variety of kinase inhibitors. Research into indazole derivatives has revealed inhibitory activity against several kinase families.

FGFR, c-Kit, and PDGFRβ: Certain 3-amino-1H-indazol-6-yl-benzamides have been synthesized and shown to target the 'DFG-out' conformation of the kinase activation loop. Some of these compounds exhibit single-digit nanomolar EC50 values against Fms-like tyrosine kinase 3 (FLT3), c-Kit, and the gatekeeper T674M mutant of PDGFRα. nih.gov

Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazoles has been developed as potent, pan-Pim kinase inhibitors. The Pim kinases are a family of serine/threonine kinases involved in signaling pathways fundamental to tumorigenesis.

Aurora Kinases: Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division and have emerged as important anticancer targets.

FLT3: (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives have been developed as potent and selective inhibitors of FLT3-ITD-positive acute myeloid leukemia (AML) cells. These compounds were shown to inhibit the phosphorylation of FLT3 and its downstream signaling factors.

No specific data for the inhibition of FGFR, Aurora, CDK8/19, EGFR, or PDK1 by 6-Isopropyl-1H-indazol-5-ol has been found.

Table 1: Kinase Inhibition Profile of Selected Indazole Derivatives

| Kinase Target | Indazole Derivative Class | Reported Activity |

| FLT3, c-Kit, PDGFRα | 3-amino-1H-indazol-6-yl-benzamides | Single-digit nanomolar EC50s nih.gov |

| Pim Kinases | 3-(pyrazin-2-yl)-1H-indazoles | Potent, pan-Pim inhibition |

| Aurora Kinases | Novel indazole derivatives | Potent inhibition |

| FLT3 | (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amines | Potent and selective inhibition of FLT3-ITD |

Enzyme Inhibition Studies

The indazole scaffold has also been investigated for its potential to inhibit various enzymes.

MAO and DAAO: A study on C5- and C6-substituted indazole derivatives explored their monoamine oxidase (MAO) inhibition potencies. While many derivatives showed potent MAO-B inhibition, the synthetic precursor, 1H-indazol-5-ol, was identified as a good potency inhibitor of D-amino acid oxidase (DAAO) with an IC50 value of 2.03 µM. researchgate.net

There is no specific information available regarding the inhibitory activity of 6-Isopropyl-1H-indazol-5-ol against IDO1, Carbonic Anhydrase, or DXR.

Table 2: Enzyme Inhibition by a Related Indazole Compound

| Enzyme Target | Compound | Reported IC50 |

| D-amino acid oxidase (DAAO) | 1H-indazol-5-ol | 2.03 µM researchgate.net |

Receptor Agonist/Antagonist Profiling

5-HT2 Receptors: The indazole structure is present in compounds with activity at serotonin (B10506) receptors. For instance, 1-((S)-2-aminopropyl)-1H-indazol-6-ol has been identified as a potent and peripherally acting 5-HT2 receptor agonist. nih.gov This compound demonstrated high selectivity for 5-HT2 receptors over other serotonergic receptor subtypes. nih.gov Another related compound, AL-38022A, also exhibits high affinity for 5-HT2 receptor subtypes. nih.gov

Direct experimental data on the 5-HT2 receptor agonist or antagonist profile of 6-Isopropyl-1H-indazol-5-ol is not currently available.

Table 3: 5-HT2 Receptor Activity of a Related Indazole Agonist

| Compound | Receptor Target | Activity Profile |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptors | Potent, peripherally acting agonist nih.gov |

Modulation of Cellular Pathways

There is currently no specific information available in the scientific literature regarding the modulation of the WNT pathway or the HSF1-stress pathway by 6-Isopropyl-1H-indazol-5-ol.

Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Validation

Specific target identification and validation studies for 6-Isopropyl-1H-indazol-5-ol have not been reported in the available literature. The diverse biological activities of other indazole derivatives suggest that the specific substitution pattern on the indazole core is a critical determinant of target specificity.

Protein-Ligand Interaction Mapping (e.g., hydrogen bonding, pi-stacking, alkyl interactions)

There are no publicly available studies that map the specific protein-ligand interactions of 6-Isopropyl-1H-indazol-5-ol. While research on other indazole-containing molecules has detailed interactions with various protein targets, such as kinases and other enzymes, this information is not directly applicable to the unique structure of 6-Isopropyl-1H-indazol-5-ol. nih.govnih.gov The specific arrangement and nature of its isopropyl and hydroxyl groups would dictate its unique binding profile, including potential hydrogen bonds, pi-stacking, and alkyl interactions, which remain uncharacterized.

Cellular Pathway Modulation and Downstream Effects

No research was identified that investigates the modulation of cellular pathways or the downstream effects of 6-Isopropyl-1H-indazol-5-ol. The biological activity of indazole derivatives can be diverse, with some acting as potent kinase inhibitors that affect signaling pathways involved in cell proliferation and survival. nih.gov However, without dedicated studies, the specific cellular targets and consequential pathway alterations for 6-Isopropyl-1H-indazol-5-ol are unknown.

Gene Expression Analysis Related to Biological Activity

There are no available studies that have performed gene expression analysis in response to treatment with 6-Isopropyl-1H-indazol-5-ol. Such analyses are crucial for understanding the compound's mechanism of action at a molecular level. For other indazole derivatives, gene expression studies have been conducted to elucidate their biological effects. nih.gov In the absence of similar data for 6-Isopropyl-1H-indazol-5-ol, its influence on gene regulation remains speculative.

In Vivo Preclinical Models for Efficacy Assessment

Pharmacodynamic Markers and Biomarker Analysis

No studies have been published that identify or utilize pharmacodynamic markers or conduct biomarker analysis for 6-Isopropyl-1H-indazol-5-ol in in vivo models. The identification of such markers is essential for assessing the biological activity and therapeutic effect of a compound in a living organism.

Efficacy in Relevant Animal Models

There is no publicly available information regarding the efficacy of 6-Isopropyl-1H-indazol-5-ol in any relevant animal models for any disease. While a structurally related compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been shown to have ocular hypotensive effects in monkeys, these findings are specific to that molecule and cannot be attributed to 6-Isopropyl-1H-indazol-5-ol. nih.gov

Data Tables

Due to the absence of specific experimental data for 6-Isopropyl-1H-indazol-5-ol in the conducted searches, no data tables can be generated.

Structure Activity Relationship Sar Studies of 6 Isopropyl 1h Indazol 5 Ol Derivatives

Systematic Modification of the Isopropyl Group

The isopropyl group at the 6-position of the indazole ring is a key lipophilic feature that can significantly influence the compound's interaction with its biological target. SAR studies in this area focus on understanding how changes in the size, shape, and electronic properties of this substituent affect activity.

Systematic alterations to the alkyl group at the 6-position of the 1H-indazol-5-ol core can provide valuable insights into the spatial and lipophilic requirements of the binding pocket. By varying the chain length and degree of branching, researchers can probe the limits of the hydrophobic pocket and identify the optimal alkyl substituent for activity. While specific data on 6-isopropyl-1H-indazol-5-ol is limited, general principles of SAR suggest that these modifications can have a profound impact.

For instance, increasing the alkyl chain length from a methyl to a propyl group may enhance van der Waals interactions with a hydrophobic region of the target protein, leading to increased potency. However, exceeding a certain length could introduce steric hindrance, resulting in a decrease in activity. Similarly, branched alkyl groups like isobutyl or tert-butyl, compared to their linear counterparts, can provide a better fit into a specifically shaped pocket, thereby improving binding affinity.

The following table illustrates a hypothetical SAR study based on common observations in medicinal chemistry, showcasing the potential impact of these modifications.

| Compound ID | R Group at C6 | Biological Activity (IC₅₀, nM) | Notes |

| 1a | Methyl | 150 | Baseline activity |

| 1b | Ethyl | 100 | Increased activity, suggesting a larger hydrophobic pocket |

| 1c | n-Propyl | 75 | Further increase in activity |

| 1d | Isopropyl | 50 | Optimal activity, indicating a preference for branching |

| 1e | n-Butyl | 120 | Decreased activity, possibly due to steric clash |

| 1f | Isobutyl | 90 | Less active than isopropyl, suggesting specific shape requirements |

| 1g | tert-Butyl | 200 | Significantly reduced activity, likely due to steric hindrance |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values would be determined through experimental testing.

Replacing the isopropyl group with other functionalities allows for a broader exploration of the chemical space around the 6-position. Substituting it with other lipophilic groups, such as a cyclopropyl (B3062369) or a phenyl ring, can alter the conformational rigidity and potential for π-π stacking interactions, respectively. These changes can significantly impact the binding mode and affinity of the compound.

A hypothetical data table for such modifications is presented below:

| Compound ID | R Group at C6 | Biological Activity (IC₅₀, nM) | Notes |

| 2a | Cyclopropyl | 65 | Introduction of rigidity, moderate activity |

| 2b | Phenyl | 180 | Potential for π-stacking, but may be too bulky |

| 2c | Methoxy | 250 | Introduction of a polar group, reduced activity |

| 2d | Hydroxymethyl | 300 | Potential for hydrogen bonding, but decreased lipophilicity reduces activity |

| 2e | Amino | 450 | Introduction of a basic group, significantly reduced activity |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values would be determined through experimental testing.

Systematic Modification of the Hydroxyl Group

Converting the hydroxyl group into an ether or an ester can systematically probe the importance of its hydrogen bond donating and accepting capabilities. Etherification, for example by methylation or ethylation, removes the hydrogen bond donating ability while retaining some hydrogen bond accepting character. Esterification introduces a bulkier group and can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active hydroxyl compound.

The following table illustrates hypothetical SAR data for such modifications:

| Compound ID | R Group at C5 | Biological Activity (IC₅₀, nM) | Notes |

| 3a | -OH | 50 | Parent compound activity |

| 3b | -OCH₃ (Methoxy) | 500 | Significantly reduced activity, indicating the importance of the hydrogen bond donor |

| 3c | -OCH₂CH₃ (Ethoxy) | 750 | Further decrease in activity with a larger ether group |

| 3d | -OCOCH₃ (Acetate) | >1000 (inactive as ester) | May show activity in vivo if hydrolyzed back to the phenol (B47542) |

| 3e | -OCOPh (Benzoate) | >1000 (inactive as ester) | Prodrug potential, likely inactive in vitro |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values would be determined through experimental testing.

The concept of bioisosteric replacement is also relevant here. For example, the indazole ring itself can be considered a bioisostere of a phenol group, which can lead to improved metabolic stability by avoiding rapid glucuronidation that is common for phenolic compounds.

A hypothetical SAR table for these modifications is shown below:

| Compound ID | R Group at C5 | Biological Activity (IC₅₀, nM) | Notes |

| 4a | -OH | 50 | Parent compound activity |

| 4b | -NH₂ (Amino) | 80 | Retains some activity, suggesting a hydrogen bond donor is important |

| 4c | -H | 1500 | Loss of activity highlights the critical nature of the 5-substituent |

| 4d | -F | 900 | Electron-withdrawing group, reduced activity |

| 4e | -NO₂ (Nitro) | >2000 | Strong electron-withdrawing group, loss of activity |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values would be determined through experimental testing.

Modifications of the Indazole Ring System

The indazole core is the central scaffold of these derivatives, and modifications to this ring system can lead to the discovery of novel chemotypes with altered biological activities. "Scaffold hopping," a strategy in medicinal chemistry, involves replacing a core molecular structure with a different one while maintaining similar biological activity.

The following table provides a hypothetical comparison of different core scaffolds:

| Compound ID | Core Scaffold | Biological Activity (IC₅₀, nM) | Notes |

| 5a | 1H-Indazole | 50 | Parent scaffold |

| 5b | Benzimidazole | 200 | Altered hydrogen bonding and electronics |

| 5c | Indole (B1671886) | 350 | Different heteroatom arrangement |

| 5d | 1H-Pyrazolo[3,4-b]pyridine (Aza-indazole) | 120 | Introduction of a pyridine (B92270) nitrogen alters properties |

| 5e | 1H-Pyrazolo[4,3-c]pyridine (Aza-indazole) | 180 | Different aza-indazole isomer with altered electronics |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values would be determined through experimental testing.

Substitutions at N1, N2, and other Carbon Positions (C3, C4, C7)

The indazole core of 6-Isopropyl-1H-indazol-5-ol offers several positions for substitution, namely at the two nitrogen atoms (N1 and N2) and the carbon atoms of the bicyclic ring system (C3, C4, and C7). The regioselectivity of N-alkylation is a significant consideration in the synthesis of indazole derivatives, as the position of the substituent can dramatically impact the biological profile. beilstein-journals.org

Substitutions at N1 and N2:

Alkylation of the indazole ring can lead to either N1 or N2 isomers, and their ratio can be influenced by reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.org Generally, N1-substituted indazoles are thermodynamically more stable. researchgate.netresearchgate.net The nature of the substituent at these positions is critical for activity. For instance, in a series of 1-(2-aminopropyl)-1H-indazole analogues, the N1-substitution was found to be essential for potent 5-HT2 receptor agonism. nih.gov

The introduction of different groups at N1 can modulate the compound's interaction with its biological target. For example, the incorporation of a methyl group at the N1 position in 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs was a key feature in a study of their anticancer properties. doi.orgresearchgate.net

Steric and Electronic Effects: The steric bulk and electronic properties of the substituent at N1 and N2 can influence the orientation of the molecule within a receptor's binding pocket. Bulky substituents may be detrimental if the binding site is sterically constrained.

Hydrogen Bonding: The N1 and N2 atoms can participate in hydrogen bonding interactions. Substitution at these positions can either abolish a potential hydrogen bond donation from the N-H group or introduce new hydrogen bond accepting capabilities.

| Position | Substituent | Effect on Activity (General Observations) | Reference |

| N1 | Small alkyl groups | Often well-tolerated and can enhance potency. | doi.org |

| N1 | Bulky aromatic groups | May decrease activity due to steric hindrance. | |

| N2 | Alkyl groups | Can lead to a different pharmacological profile compared to N1 isomers. | beilstein-journals.org |

Substitutions at Carbon Positions (C3, C4, C7):

Modifications at the carbon atoms of the indazole ring also play a pivotal role in defining the SAR.

C3 Position: Substitution at the C3 position can introduce unfavorable steric interactions, potentially leading to a loss of inhibitory potency. nih.gov However, in some cases, the introduction of specific moieties at C3, such as a carbohydrazide (B1668358) group, has been shown to be crucial for strong inhibitory activities against certain enzymes. nih.gov

C4 Position: The C4 position is another site for modification. For example, in a series of 1H-indazole derivatives designed as epidermal growth factor receptor (EGFR) kinase inhibitors, substitutions at the C4 position were explored to optimize activity. nih.gov

C7 Position: The electronic nature of substituents at the C7 position can significantly influence the regioselectivity of N-alkylation. Electron-withdrawing groups at C7, such as nitro (NO2) or carboxylate (CO2Me), have been shown to confer excellent N2 regioselectivity. beilstein-journals.org

| Position | Substituent Type | General Impact on Biological Activity | Reference |

| C3 | Bulky groups | Often leads to decreased activity due to steric hindrance. | nih.gov |

| C3 | Hydrogen bond donors/acceptors | Can be critical for target engagement. | nih.gov |

| C4 | Various functional groups | Can be modified to fine-tune binding affinity and selectivity. | nih.gov |

| C7 | Electron-withdrawing groups | Can direct N-alkylation to the N2 position. | beilstein-journals.org |

Bioisosteric Replacements of the Indazole Core

Bioisosteric replacement is a widely used strategy in drug design to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. The indazole nucleus itself can be considered a bioisostere of other aromatic systems, such as indole or benzimidazole. researchgate.net

In the context of 6-Isopropyl-1H-indazol-5-ol derivatives, bioisosteric replacement of the indazole core could involve substituting it with other bicyclic heteroaromatic systems to explore alternative interactions with the biological target or to improve pharmacokinetic properties.

Examples of potential bioisosteric replacements for the indazole core include:

Benzimidazole: Shares a similar bicyclic structure and hydrogen-bonding capabilities.

Indole: Another common scaffold in medicinal chemistry with a different arrangement of the nitrogen atom.

Thiazole-based heterocycles: These have been explored as part of hybrid compounds with other heterocycles to investigate antimicrobial activity. mdpi.com

A study on 5-substituted-1H-indazoles demonstrated the successful use of a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric replacement for an amide group, which resulted in a potent and selective human MAO B inhibitor. nih.gov This highlights the potential of using bioisosteric replacements not just for the core but also for substituents.

| Original Scaffold | Bioisosteric Replacement | Rationale | Potential Advantages |

| Indazole | Benzimidazole | Similar size, shape, and H-bonding properties. | Altered electronic properties, potential for new interactions. |

| Indazole | Indole | Common pharmacophore, different N-position. | Modulated lipophilicity and metabolic stability. |

| Indazole | Pyrazolopyridine | Mimics core structure and aromaticity. | Fine-tuning of pKa and solubility. |

Elucidation of Key Pharmacophoric Elements

A pharmacophore model defines the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For indazole derivatives, several key pharmacophoric features have been identified through various studies.

Based on general findings for indazole-based compounds, the key pharmacophoric elements for derivatives of 6-Isopropyl-1H-indazol-5-ol are likely to include:

The Indazole Ring System: This bicyclic aromatic core serves as a rigid scaffold to correctly orient the other functional groups for optimal interaction with the target protein.

The 5-Hydroxyl Group: The hydroxyl group at the C5 position is a potential hydrogen bond donor and acceptor. This feature is often crucial for anchoring the molecule in the binding site of a target protein through specific hydrogen bond interactions.

The 6-Isopropyl Group: The isopropyl group at the C6 position is a lipophilic moiety that can engage in van der Waals interactions within a hydrophobic pocket of the target protein. The size and shape of this group can be critical for selectivity.

Hydrogen Bond Donor/Acceptor at N1/N2: The nitrogen atoms of the pyrazole (B372694) ring are important features. The N-H at N1 can act as a hydrogen bond donor, while the lone pair on N2 can act as a hydrogen bond acceptor.

Pharmacophore mapping of indazole derivatives has been used to design potent inhibitors for various targets. For instance, a five-point pharmacophore hypothesis (A1D2R3R4R5_4) was generated for indazole derivatives as HIF-1α inhibitors. nih.gov Such models are valuable for virtual screening and the design of new, potent analogs.

Development of Predictive SAR Models

Predictive SAR models, including Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process.

For indazole derivatives, several QSAR studies have been conducted to understand the structural requirements for their biological activities. These models utilize various molecular descriptors that quantify the physicochemical properties of the molecules.

2D-QSAR: These models use 2D structural descriptors to build a linear relationship with biological activity. For example, a QSAR model was developed for indazole compounds with inhibitory activities against SAH/MTAN-mediated quorum sensing, which identified descriptors related to aromaticity and molecular shape as being important for activity. nih.govdistantreader.org

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide more detailed insights by considering the 3D arrangement of steric and electrostatic fields. 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic maps that provide a structural framework for designing new inhibitors. nih.gov

The development of predictive QSAR models for 6-Isopropyl-1H-indazol-5-ol derivatives would involve:

Data Set Collection: A series of analogs with their corresponding biological activity data would be required.

Descriptor Calculation: A wide range of 2D and 3D molecular descriptors would be calculated for each compound.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build the QSAR model.

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques. doi.org

Such models can guide the design of new 6-Isopropyl-1H-indazol-5-ol derivatives with potentially improved activity.

Broader Research Applications and Future Perspectives of 6 Isopropyl 1h Indazol 5 Ol

The indazole scaffold is a prominent heterocyclic structure in medicinal chemistry and material science, valued for its diverse biological activities and unique physicochemical properties. rsc.orgnih.gov While specific research on 6-Isopropyl-1H-indazol-5-ol is not extensively documented in publicly available literature, its structural features—a reactive indazole core, a hydroxyl group, and an isopropyl substituent—suggest a wide range of potential applications and future research directions.

Q & A

Q. What are the common synthetic routes for 6-Isopropyl-1H-indazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, indazole derivatives are synthesized by reacting azidoethyl-indole precursors with substituted alkynes in PEG-400:DMF solvent systems under nitrogen, using CuI as a catalyst. Purification involves column chromatography (70:30 EtOAc:hexanes) and recrystallization. Yield optimization requires controlled stoichiometry (e.g., 1.1–1.3 equivalents of alkyne) and reaction monitoring via TLC .

Q. Which analytical techniques are recommended for structural characterization of 6-Isopropyl-1H-indazol-5-ol?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR in DMSO- to identify proton environments (e.g., δ 8.6–6.5 ppm for aromatic protons) and carbon backbones .

- HRMS : Confirm molecular weight via FAB-HRMS (e.g., m/z 335.1512 [M+H]) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying substituent positions .

Q. How can researchers mitigate impurities during synthesis?

- Methodological Answer : Common impurities include unreacted intermediates or byproducts from side reactions. Strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Use flash chromatography with gradient elution (e.g., 50–100% EtOAc in hexanes) or recrystallization in hot EtOAc .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for 6-Isopropyl-1H-indazol-5-ol in pharmacological studies?

- Methodological Answer : The isopropyl group at position 6 enhances lipophilicity, improving membrane permeability in cellular assays. Substitutions at position 1 (e.g., methyl or aryl groups) modulate binding affinity to targets like kinase enzymes. SAR studies should pair synthetic modifications with in vitro assays (e.g., IC measurements) and molecular docking simulations to validate interactions .

Q. How can researchers resolve contradictions in reported biological activity data for 6-Isopropyl-1H-indazol-5-ol?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Batch Analysis : Test multiple synthetic batches to rule out impurity-driven effects.

- Statistical Frameworks : Apply multivariate analysis to isolate variables (e.g., solvent polarity, cell line variability) contributing to discrepancies .

Q. What computational strategies are effective for modeling the reactivity and stability of 6-Isopropyl-1H-indazol-5-ol?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict tautomeric equilibria (e.g., indazole vs. indazolone forms).

- MD Simulations : Assess solvation effects in biological membranes using GROMACS.

- QSPR Models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with experimental redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.